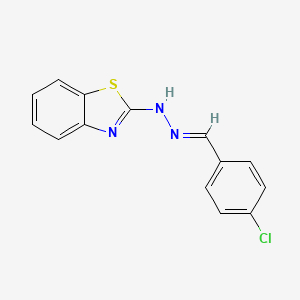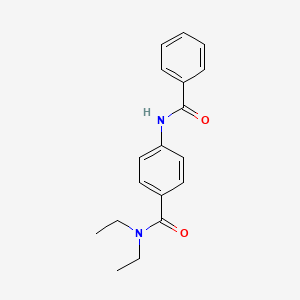
phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate, also known as PMOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMOP is a phosphonate ester that has a unique structure, making it an interesting molecule for research. In
Applications De Recherche Scientifique
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to be a versatile building block in the synthesis of various organic compounds. It has also been used as a ligand in the preparation of metal complexes. In medicinal chemistry, phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been studied for its potential as an antitumor agent and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is not fully understood. However, it is believed that phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate acts as a phosphonate ester and can inhibit enzymes that require phosphate groups for their activity. This inhibition can lead to the disruption of cellular processes, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to have antitumor activity in various cancer cell lines. It has also been shown to have antimicrobial activity against several bacterial strains. In addition, phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been studied for its potential as a chiral auxiliary in asymmetric synthesis. phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to have low toxicity in vitro, making it a promising compound for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a useful tool for organic chemists. Another advantage is its low toxicity in vitro, which makes it a promising compound for further study. However, one limitation of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate. One direction is the development of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate-based metal complexes for use in catalysis. Another direction is the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a potential antitumor agent in vivo. Additionally, the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a chiral auxiliary in asymmetric synthesis could lead to the development of new chiral compounds with potential applications in medicinal chemistry.
Méthodes De Synthèse
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate can be synthesized by reacting phenylmethylamine with diethyl phosphite and ethyl glyoxylate. The reaction takes place under mild conditions and yields phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a white solid. The purity of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate can be improved by recrystallization.
Propriétés
IUPAC Name |
3-[methyl(phenoxy)phosphoryl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO4P/c1-16(13,11-7-8-14-10(11)12)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIONHKCBFIDMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(N1CCOC1=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)


![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)


![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)
